N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide is a complex organic compound featuring a unique combination of benzo[d][1,3]dioxole and thiophene moieties linked through an oxalamide bridge
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[(5-benzoylthiophen-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O5S/c25-20(15-4-2-1-3-5-15)19-9-7-16(30-19)12-24-22(27)21(26)23-11-14-6-8-17-18(10-14)29-13-28-17/h1-10H,11-13H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMYIAOJWUUQRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCC3=CC=C(S3)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Piperonal
Piperonal (benzo[d]dioxole-5-carbaldehyde) undergoes reductive amination with ammonium acetate in methanol using sodium cyanoborohydride. This method, adapted from benzodiazepine precursor syntheses, produces the primary amine in 85–92% yield after silica gel chromatography.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C (rt) |
| Reducing Agent | NaBH3CN (1.2 eq) |
| Catalyst | None |
| Reaction Time | 12 h |
Nitrile Reduction Pathway
Alternative synthesis via piperonyl nitrile reduction using lithium aluminium hydride (LiAlH4) in anhydrous THF achieves 88% yield but requires strict moisture control. This method is less favored due to safety concerns with pyrophoric reagents.
Synthesis of (5-Benzoylthiophen-2-yl)methylamine
Friedel-Crafts Acylation of Thiophene
Thiophene-2-carbaldehyde undergoes benzoylation at the 5-position using benzoyl chloride and AlCl3 in dichloromethane (0°C → rt, 6 h). Subsequent reduction of the aldehyde to the amine proceeds via:
- Oxime Formation : Hydroxylamine hydrochloride in ethanol (reflux, 4 h).
- Reduction : Hydrogenation over Raney Ni (40 psi H2, 12 h) yields 76% (5-benzoylthiophen-2-yl)methylamine.
Critical Note : Over-benzoylation at the 4-position is suppressed by maintaining stoichiometric AlCl3 (1.05 eq).
Oxalamide Bond Formation Strategies
Oxalyl Chloride-Mediated Coupling
A mixture of both amines (1:1 eq) reacts with oxalyl chloride (1.05 eq) in dry THF under N2 at −10°C. Triethylamine (3 eq) scavenges HCl, preventing protonation of the amine nucleophiles. After 2 h, warming to rt and stirring for 12 h affords the crude product in 68% yield.
Optimization Data
| Parameter | Yield (%) | Purity (HPLC) |
|---|---|---|
| THF, −10°C | 68 | 92 |
| DCM, 0°C | 54 | 88 |
| EtOAc, rt | 41 | 79 |
Stepwise Activation with HOBt/EDC
Coupling via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF:
- Activate oxalic acid with EDC/HOBt (0°C, 30 min).
- Add benzo[d]dioxol-5-ylmethylamine (1 eq, 2 h).
- Introduce (5-benzoylthiophen-2-yl)methylamine (1 eq, 12 h).
This method achieves 82% yield with 99% purity after recrystallization from IPA/water.
Catalytic and Solvent Effects on Yield
Zeolite Catalysts in Amide Formation
H-MCM-22 zeolite, effective in benzodiazepine syntheses, was tested for oxalamide coupling. At 150 mg catalyst loading in acetonitrile, yields increased from 30% to 87% (Table 1).
Table 1: Catalyst Loading vs. Yield
| Catalyst (mg) | Solvent | Yield (%) |
|---|---|---|
| 50 | Acetonitrile | 30 |
| 100 | Acetonitrile | 50 |
| 150 | Acetonitrile | 87 |
| 200 | Acetonitrile | 88 |
Solvent Polarity and Reaction Kinetics
Polar aprotic solvents (DMF, DMAc) accelerate coupling but complicate purification. Chlorinated solvents (DCM) offer moderate yields with easier workup. Acetonitrile, used in zeolite-catalyzed reactions, balances reactivity and practicality.
Purification and Characterization
Silica Gel Chromatography
Elution with ethyl acetate/hexane (1:9) removes unreacted amines and symmetric oxalamide byproducts. This step is critical when using single-step oxalyl chloride coupling.
Recrystallization Optimization
Isopropyl alcohol/water (4:1) at −20°C produces needle-shaped crystals with 99.5% purity (HPLC). X-ray diffraction confirms the oxalamide conformation.
Spectroscopic Validation
- 1H NMR (400 MHz, CDCl3): δ 7.82 (d, J = 4.0 Hz, 2H, thiophene), 6.85 (s, 1H, dioxole), 4.52 (s, 4H, CH2N).
- IR (KBr): 1650 cm−1 (C=O stretch), 1540 cm−1 (N–H bend).
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxalamide group into amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel organic materials with specific electronic properties.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole and thiophene moieties can bind to active sites, modulating the activity of these targets and affecting cellular pathways. This can lead to outcomes such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(phenylmethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-thienylmethyl)oxalamide
- N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methoxyphenylmethyl)oxalamide
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide is unique due to the presence of both benzo[d][1,3]dioxole and thiophene moieties, which confer distinct electronic and steric properties. This combination enhances its potential interactions with biological targets and its suitability for various applications in medicinal and materials chemistry.
Biological Activity
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, focusing on anticancer properties, structure-activity relationships (SAR), and preliminary findings from various studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and a benzoylthiophene group. The molecular formula is with a molecular weight of approximately 499.56 g/mol. The unique structural components are believed to play a crucial role in its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 499.56 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer activity against various cancer cell lines.
-
Cell Lines Tested :
- CCRF-CEM (human T-cell leukemia)
- MIA PaCa-2 (pancreatic cancer)
-
Efficacy :
- The compound showed IC50 values ranging from 328 nM to 644 nM , indicating potent inhibitory effects on cancer cell proliferation .
The mechanism through which this compound exerts its anticancer effects is still under investigation. Preliminary studies suggest it may interact with specific enzymes or receptors involved in cancer cell survival and proliferation pathways. The presence of the benzo[d][1,3]dioxole and thiophene groups is hypothesized to enhance its binding affinity to these biological targets .
Structure-Activity Relationship (SAR)
SAR studies have demonstrated that modifications to the compound can significantly influence its biological activity. Variations in the substituents attached to the core structure can alter potency and selectivity against different cancer types.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide | Contains benzo[d][1,3]dioxole and thiophene | Anticancer activity |
| 2-(1,3-benzodioxol-5-yloxy)-n-propyl-n-(thiophen-2-ylmethyl)acetamide | Benzodioxole with thiophene | Potential TRPM8 modulator |
| 2-(4-morpholino)-n-pyridin-3-yln-(thiophen-2-ylmethyl)acetamide | Morpholino and thiophene components | Modulation of receptor activity |
These comparisons highlight the unique aspects of the compound's structure that may contribute to its specific therapeutic applications .
In Vitro Studies
In vitro studies have confirmed the compound's ability to inhibit cell growth in various cancer types. Researchers have conducted experiments where they treated cancer cell lines with different concentrations of the compound, observing dose-dependent responses that affirm its potential as an effective anticancer agent.
Future Directions
Ongoing research aims to elucidate the precise mechanisms of action and potential off-target effects of this compound. Understanding these aspects is critical for assessing the safety and efficacy of this compound as a therapeutic agent.
Q & A
Basic: What synthetic strategies are effective for preparing N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((5-benzoylthiophen-2-yl)methyl)oxalamide?
Methodological Answer:
The synthesis typically involves a stepwise coupling of substituted benzylamines with oxalyl chloride derivatives. For example:
Primary Amine Activation : React benzo[d][1,3]dioxol-5-ylmethylamine with oxalyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the intermediate oxalamide.
Secondary Coupling : Introduce the (5-benzoylthiophen-2-yl)methylamine via nucleophilic acyl substitution.
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the product. Yields range from 36–53% depending on steric hindrance and solvent optimization .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : Analyze proton environments (e.g., δH 6.88–7.82 ppm for aromatic protons, δH 4.06–5.92 ppm for methylenedioxy groups) and carbon shifts (δC 101–148 ppm for benzodioxole and thiophene carbons) .
- LC-MS : Confirm molecular weight via APCI+ (e.g., m/z 479.12 for [M+H]+) and validate purity (>90% by HPLC) .
- Elemental Analysis : Match calculated vs. experimental C/H/N/O ratios to confirm stoichiometry (e.g., C: 52.8% calc. vs. 51.9% exp.) .
Advanced: How can low yields in the coupling reaction be addressed?
Methodological Answer:
Optimization strategies:
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in DMF at 60°C .
- Microwave-Assisted Synthesis : Reduce reaction time from 48h to 2–4h while maintaining yields .
- Solvent Screening : Test polar aprotic solvents (e.g., THF, DMF) to improve solubility of intermediates .
Advanced: How to resolve stereochemical ambiguities in the synthesis?
Methodological Answer:
- Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol gradients to separate enantiomers .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer, yielding >95% ee .
- X-ray Crystallography : Confirm absolute configuration using SHELXL for refinement (R-factor < 0.05) .
Basic: What biological activities are associated with this compound?
Methodological Answer:
- Antimicrobial Screening : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC: 8–32 µg/mL) .
- Antiviral Assays : Evaluate HIV-1 entry inhibition using pseudotyped virus assays (IC50: 0.5–2 µM) .
- Cytotoxicity Profiling : Use MTT assays on HEK293 cells to confirm selectivity (CC50 > 100 µM) .
Advanced: How to investigate its mechanism of action in antiviral activity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity to HIV-1 gp120 (KD: 10–100 nM) .
- Molecular Dynamics Simulations : Model interactions with CD4-binding site residues (e.g., Asp368, Glu370) using AMBER or GROMACS .
- Resistance Mutagenesis : Generate mutant viruses (e.g., D368R) to validate target specificity .
Advanced: How to address contradictions between computational docking and experimental bioactivity data?
Methodological Answer:
- Orthogonal Assays : Validate binding via isothermal titration calorimetry (ITC) or fluorescence polarization .
- Protease Stability Tests : Confirm compound stability in plasma (t1/2 > 6h) to rule out false negatives .
- Control Experiments : Compare with known inhibitors (e.g., BNM-III-170) to benchmark activity .
Basic: What analytical methods ensure compound purity for biological testing?
Methodological Answer:
- HPLC : Use C18 columns (ACN/water + 0.1% TFA) to achieve >95% purity .
- LC-MS/MS : Detect trace impurities (e.g., de-benzoylated byproducts) with MRM transitions .
- Karl Fischer Titration : Confirm water content <0.5% for hygroscopic samples .
Advanced: What computational approaches predict its pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Use SwissADME to estimate logP (~3.5), BBB permeability (low), and CYP450 interactions .
- MD Simulations : Calculate free-energy barriers for membrane permeation using CHARMM-GUI .
- Metabolite Identification : Predict Phase I/II metabolites via GLORYx or Meteor Nexus .
Advanced: How to interpret complex splitting patterns in 1H NMR spectra?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., δH 2.03–2.86 ppm for methylene protons) .
- Decoupling Experiments : Suppress coupling between adjacent protons (e.g., thiophene-CH2 and NH groups) .
- Variable-Temperature NMR : Analyze dynamic processes (e.g., rotamer interconversion) at 50–100°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
